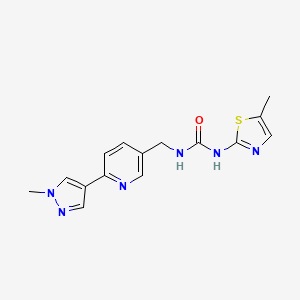

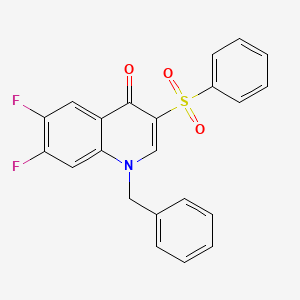

![molecular formula C22H22N4O4S B2890848 N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide CAS No. 899994-94-6](/img/structure/B2890848.png)

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used as building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic compounds . Pyrazole derivatives have been found to possess interesting biological and pharmacological activities .

Synthesis Analysis

Pyrazole derivatives can be synthesized from a variety of precursors using different methods . For example, 5-amino-pyrazoles can be used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . The synthesis often involves conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

Pyrazole derivatives are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, 5-amino-pyrazoles can react with ethyl nitrite or sodium nitrite in aqueous HCl solution to form 5-amino-4-hydroxyiminopyrazoles .Physical and Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have diverse and valuable synthetical, biological, and photophysical properties .科学的研究の応用

Anti-Tumor Activity

Compounds incorporating pyrazole and thiazole moieties, similar in structural complexity to the specified compound, have been synthesized and evaluated for their anti-tumor activities. For instance, a study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These compounds were synthesized via reactions involving specific pyrazole derivatives and evaluated for their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Activity

Research on metal complexes utilizing similar pyrazolyl derivatives has shown potential in catalytic activities. For example, the synthesis and structural analysis of a cadmium complex using bisphenyl-pyrazolyl-pyridine derivative and oxalate as mixed ligands displayed catalytic activity toward the oxidation of cyclohexane. This study highlights the diverse functionalities of pyrazolyl derivatives in catalysis and their role in the synthesis of complex structures with unique properties (Fengyingc, 2012).

Corrosion Inhibition

Pyrazolone derivatives have been investigated for their corrosion inhibition properties, particularly for steel in acidic environments. A study demonstrated the effectiveness of two pyrazolone derivatives in inhibiting corrosion of N80 steel in 15% HCl. These derivatives showed significant potential as corrosion inhibitors, indicating the utility of pyrazole-based compounds in industrial applications to protect metals from corrosive damage (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).

作用機序

特性

IUPAC Name |

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-14-8-6-7-11-19(14)26-20(17-12-31(29,30)13-18(17)25-26)24-22(28)21(27)23-15(2)16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNYCWUCQPDBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

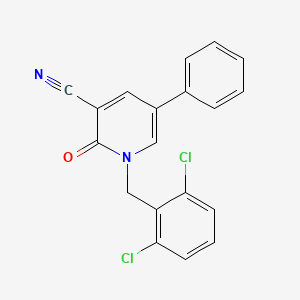

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)

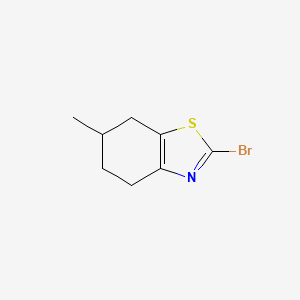

![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)

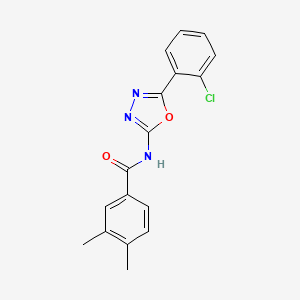

![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2890774.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)

![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)

![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2890788.png)